molecular formula C6H2ClFINO2 B3328719 5-chloro-3-fluoro-2-iodo-pyridine-4-carboxylic Acid CAS No. 514798-02-8

5-chloro-3-fluoro-2-iodo-pyridine-4-carboxylic Acid

Cat. No.: B3328719
CAS No.: 514798-02-8
M. Wt: 301.44 g/mol
InChI Key: CIWCADPDWHTLCF-UHFFFAOYSA-N
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Description

5-chloro-3-fluoro-2-iodo-pyridine-4-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, fluorine, and iodine atoms, as well as a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-fluoro-2-iodo-pyridine-4-carboxylic acid typically involves multi-step organic reactions starting from commercially available pyridine derivatives. One common synthetic route includes:

    Halogenation: Introduction of chlorine, fluorine, and iodine atoms onto the pyridine ring. This can be achieved through electrophilic halogenation reactions using reagents such as N-chlorosuccinimide (NCS), N-fluorobenzenesulfonimide (NFSI), and iodine monochloride (ICl).

    Carboxylation: Introduction of the carboxylic acid group, often through a carboxylation reaction using carbon dioxide (CO₂) under high pressure and temperature in the presence of a catalyst like palladium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-fluoro-2-iodo-pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira couplings to form biaryl or alkyne derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Coupling: Palladium catalysts (Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-3-fluoro-2-iodo-pyridine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern allows for selective functionalization, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound can be used to design and synthesize new pharmaceuticals. Its derivatives may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties, making it a potential candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 5-chloro-3-fluoro-2-iodo-pyridine-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, its mechanism of action would involve interaction with biological targets such as enzymes or receptors. The halogen atoms and carboxylic acid group can influence the compound’s binding affinity and specificity towards these targets, modulating biological pathways and producing therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-fluoro-pyridine-4-carboxylic acid
  • 3-fluoro-2-iodo-pyridine-4-carboxylic acid
  • 5-chloro-3-iodo-pyridine-4-carboxylic acid

Uniqueness

5-chloro-3-fluoro-2-iodo-pyridine-4-carboxylic acid is unique due to the presence of three different halogen atoms on the pyridine ring, which provides distinct reactivity and selectivity in chemical reactions. This unique substitution pattern allows for the exploration of diverse chemical transformations and the development of novel compounds with potentially enhanced biological activity or material properties.

Properties

IUPAC Name

5-chloro-3-fluoro-2-iodopyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClFINO2/c7-2-1-10-5(9)4(8)3(2)6(11)12/h1H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWCADPDWHTLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)I)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClFINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001227489
Record name 5-Chloro-3-fluoro-2-iodo-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514798-02-8
Record name 5-Chloro-3-fluoro-2-iodo-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514798-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-fluoro-2-iodo-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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